

In-Depth Technical Guide to Boc-L-Phenylglycinol: Discovery, Synthesis, and Applications

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Compound of Interest

Compound Name: (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boc-L-phenylglycinol, a chiral amino alcohol, serves as a critical building block in modern organic synthesis and pharmaceutical development. Its unique structural features, combining the steric influence of a phenyl group with the versatility of a Boc-protected amine and a primary alcohol, make it an invaluable chiral auxiliary and intermediate. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of Boc-L-phenylglycinol, with a focus on its role in the development of therapeutic agents. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to support researchers in its effective utilization.

Introduction and Historical Context

The significance of Boc-L-phenylglycinol is intrinsically linked to the development of protecting group chemistry in peptide synthesis. The introduction of the tert-butyloxycarbonyl (Boc) protecting group by Carpino in 1957 was a landmark achievement, offering a stable yet readily cleavable amine protection strategy that revolutionized peptide synthesis. While the precise first synthesis of Boc-L-phenylglycinol is not prominently documented, its emergence is a direct consequence of the application of Boc protection to the chiral amino alcohol, L-phenylglycinol.

The development of efficient synthetic routes to enantiomerically pure amino alcohols has further solidified the importance of compounds like Boc-L-phenylglycinol in asymmetric synthesis.

Physicochemical and Spectroscopic Data

Boc-L-phenylglycinol is a white crystalline solid with well-defined physical and spectroscopic properties. These characteristics are crucial for its identification, purification, and application in synthesis.

Property	Value
CAS Number	117049-14-6[1][2][3]
Molecular Formula	C ₁₃ H ₁₉ NO ₃ [1][2]
Molecular Weight	237.29 g/mol [1][3]
Melting Point	136-139 °C (lit.)[1][3]
Appearance	White crystals[2]
Solubility	Soluble in water[1]
Storage	0 - 8 °C[2]

Table 1: Physicochemical Properties of Boc-L-phenylglycinol.

Parameter	Value
Specific Optical Rotation	+37° (c=1, CHCl ₃ , 19°C)[1]
Optical Purity (ee)	≥99%[3]
¹ H NMR (400MHz, CDCl ₃) δ	7.37-7.26 (m, 5H), 5.45 (bs, 1H), 4.76 (s, 1H), 3.79 (s, 2H), 3.06 (bs, 1H), 1.44 (s, 9H)[1]
¹³ C NMR (100MHz, CDCl ₃) δ	156.2, 139.6, 128.6, 127.5, 126.5, 79.9, 66.5, 56.7, 28.3[1]
IR (KBr) cm ⁻¹	3376, 3280, 3072, 1667, 1545, 1366, 1289, 1174, 1052, 864, 838, 700[1]

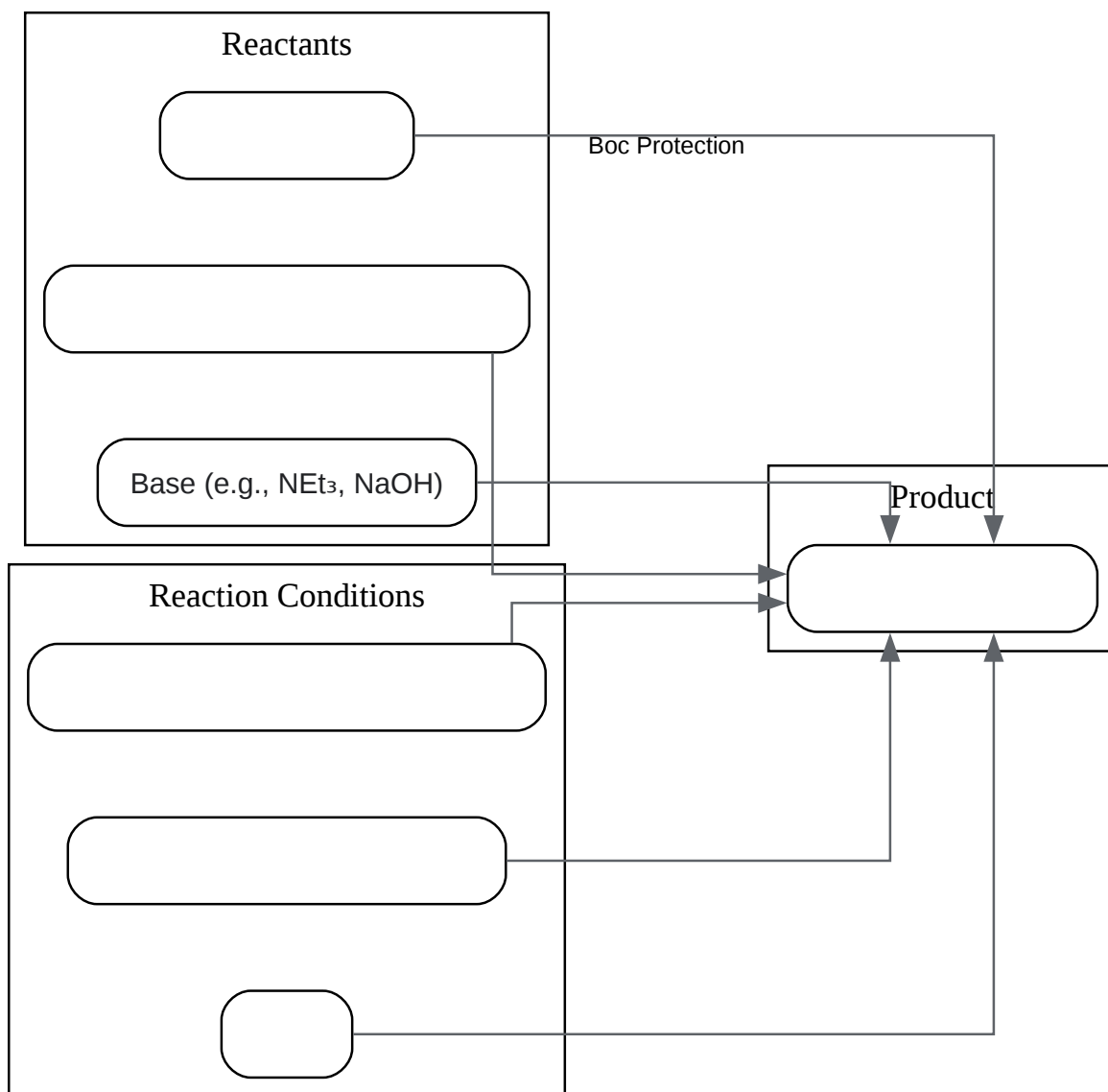
Table 2: Spectroscopic and Optical Data of Boc-L-phenylglycinol.

Synthesis of Boc-L-phenylglycinol

The synthesis of Boc-L-phenylglycinol can be achieved through several methods, primarily involving the Boc-protection of L-phenylglycinol or its derivatives. Both chemical and biocatalytic routes have been developed, with the choice of method often depending on the desired scale, purity, and sustainability considerations.

Chemical Synthesis

A common and efficient method for the synthesis of Boc-L-phenylglycinol involves the reaction of L-phenylglycinol with di-tert-butyl dicarbonate (Boc_2O) in the presence of a base.



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Caption: General workflow for the chemical synthesis of Boc-L-phenylglycinol.

Method 1: Using Triethylamine in Dichloromethane^[1]

- Dissolve L-phenylglycinol (1 equivalent) and triethylamine (1.05 equivalents) in dichloromethane (DCM) and cool the solution to 0 °C.

- To the cooled solution, add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.05 equivalents) in DCM dropwise.
- Allow the reaction mixture to stir for 18 hours, gradually warming to room temperature.
- Add water to the reaction mixture and stir for an additional 30 minutes.
- Separate the organic layer and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine and water, and then dry over anhydrous sodium sulfate.
- Filter the solution and concentrate under reduced pressure to yield Boc-L-phenylglycinol as a white solid.

Method 2: Using Sodium Hydroxide in tert-Butanol^[1]

- Suspend L-phenylglycinol hydrochloride (1 equivalent) and di-tert-butyl dicarbonate (1.37 equivalents) in tert-butanol.
- Add 2N aqueous sodium hydroxide (NaOH) to the suspension.
- Heat the mixture to 75 °C for 4 hours.
- Cool the reaction to 50 °C and pour it into water with vigorous stirring.
- Cool the mixture to 5 °C to precipitate the product.
- Filter the solid, wash with water, and dry under vacuum to obtain Boc-L-phenylglycinol. A yield of 90-99% can be achieved with this method.^[1]

Biocatalytic Synthesis

Biocatalytic methods offer a more sustainable approach to the synthesis of Boc-L-phenylglycinol. These methods often utilize enzymes such as transaminases to achieve high enantioselectivity.^[1] A key biocatalytic route involves the transamination of 2-hydroxyacetophenone.^[1]

Applications in Drug Discovery and Development

Boc-L-phenylglycinol is a versatile chiral building block with numerous applications in pharmaceutical research and development.^[2] Its primary roles include serving as a chiral auxiliary in asymmetric synthesis and as a key intermediate in the synthesis of complex drug molecules.^[2]

Chiral Auxiliary

As a chiral auxiliary, Boc-L-phenylglycinol can be temporarily incorporated into a prochiral molecule to direct the stereochemical outcome of a subsequent reaction.^[2] After the desired stereocenter is established, the auxiliary can be cleaved and recovered. This strategy is instrumental in producing enantiomerically pure compounds.^[2]

Intermediate in Drug Synthesis

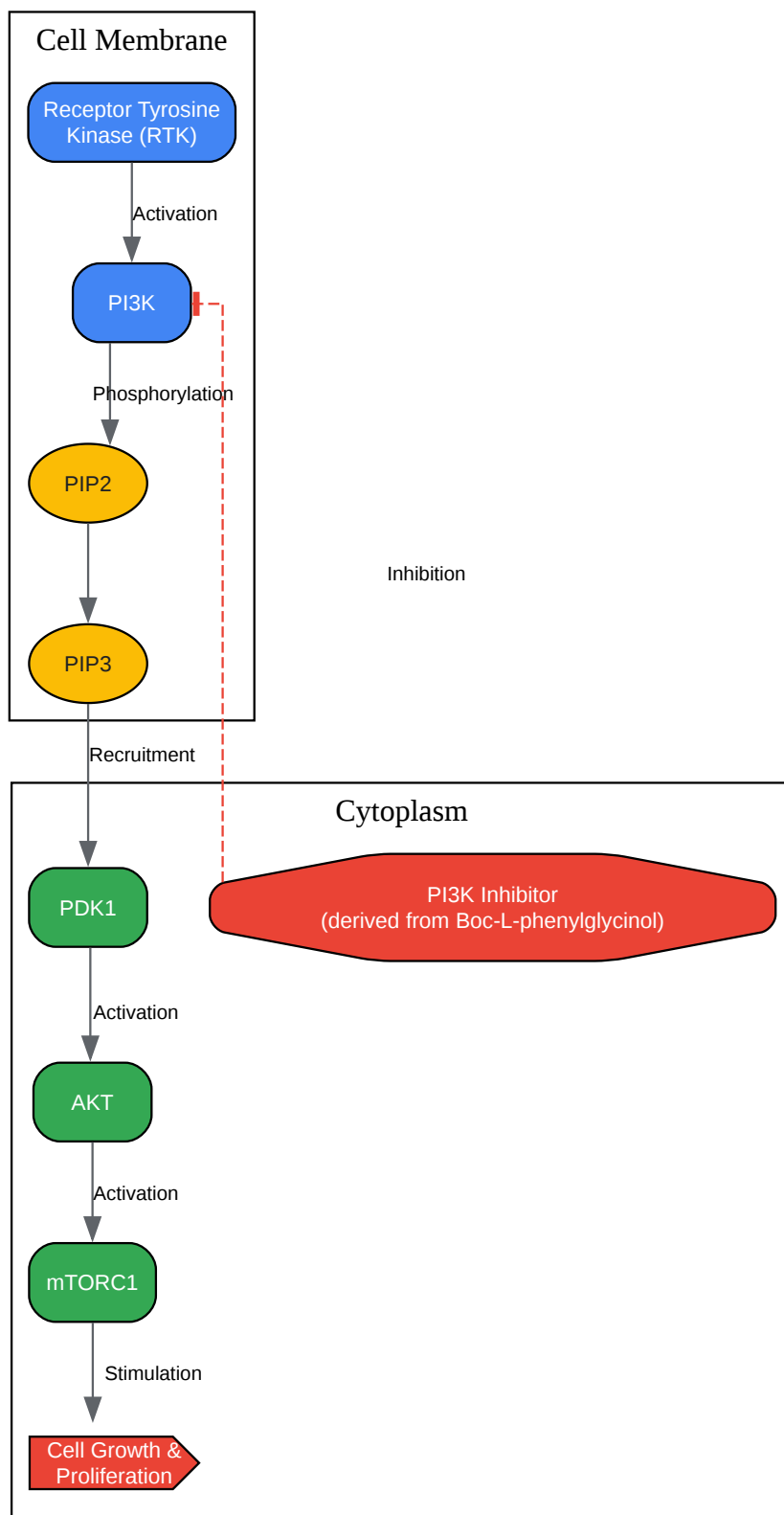
Boc-L-phenylglycinol is a crucial intermediate in the synthesis of a variety of pharmaceuticals.^{[1][2]} Its incorporation can enhance the stability and solubility of the final drug product.^[2] Notable examples of drugs synthesized using Boc-L-phenylglycinol or its derivatives include:

- Saxagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.
- Femoxetine and Paroxetine: Selective serotonin reuptake inhibitors (SSRIs) used to treat depression and anxiety disorders.^[1]
- Elagolix Sodium: A gonadotropin-releasing hormone (GnRH) receptor antagonist for the management of endometriosis.^[4]
- 3-Phosphoinositide-Dependent Protein Kinase Inhibitors: A class of drugs targeting cancer and other diseases.^[1]

Signaling Pathway Modulation: Example of a PI3K Inhibitor

Boc-L-phenylglycinol is a precursor to chiral intermediates used in the synthesis of 3-phosphoinositide-dependent protein kinase (PI3K) inhibitors.^[1] The PI3K/AKT/mTOR pathway

is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.



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Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of a PI3K inhibitor.

Conclusion

Boc-L-phenylglycinol has established itself as a cornerstone chiral building block in the synthesis of complex organic molecules and pharmaceuticals. Its historical roots in the development of Boc chemistry underscore its fundamental importance. The availability of robust chemical and emerging biocatalytic synthetic routes provides researchers with versatile options for its preparation. As the demand for enantiomerically pure drugs continues to grow, the role of Boc-L-phenylglycinol as a key chiral intermediate in drug discovery and development is set to expand, enabling the creation of novel therapeutics with enhanced efficacy and safety profiles.

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References

- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (+)-N-Boc- L -a-phenylglycinol 99 117049-14-6 [sigmaaldrich.com]
- 4. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
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